(Bromosulfanyl)(trimethyl)silane
Description
(Bromosulfanyl)(trimethyl)silane (hypothetical structure: (BrS)Si(CH₃)₃) is an organosilicon compound featuring a bromosulfanyl (-SBr) group bonded to a trimethylsilane moiety. Organosilanes with halogen or sulfur-containing substituents are critical in organic synthesis, catalysis, and materials science due to their tunable electronic and steric profiles .
Properties
CAS No. |
113477-88-6 |
|---|---|
Molecular Formula |
C3H9BrSSi |
Molecular Weight |
185.16 g/mol |
IUPAC Name |
trimethylsilyl thiohypobromite |
InChI |
InChI=1S/C3H9BrSSi/c1-6(2,3)5-4/h1-3H3 |
InChI Key |
POGGMVFGZVVTLE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)SBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(Bromosulfanyl)(trimethyl)silane can be synthesized through several methods. One common method involves the reaction of trimethylsilyl chloride with bromine in the presence of a catalyst. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. Another method involves the reaction of trimethylsilyl bromide with sulfur compounds under controlled conditions .
Industrial Production Methods
In industrial settings, (Bromosulfanyl)(trimethyl)silane is produced using large-scale chemical reactors. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high yields and purity of the product. The use of advanced catalysts and purification techniques is essential to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
(Bromosulfanyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form silanes and other reduced silicon compounds.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Silanes and reduced silicon compounds.
Substitution: Amino- and alkoxy-silanes.
Scientific Research Applications
(Bromosulfanyl)(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drug molecules.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism of action of (Bromosulfanyl)(trimethyl)silane involves the formation of reactive intermediates, such as silyl radicals or cations, which then participate in various chemical reactions. The silicon atom in the compound can stabilize positive charges through hyperconjugation, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The substituent attached to the silicon atom significantly influences the compound’s reactivity, stability, and applications. Below is a comparison with key analogs:
Table 1: Key Properties of (Bromosulfanyl)(trimethyl)silane and Analogous Silanes
*Hypothetical structure based on naming conventions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
